Mdfimt
説明
This absence precludes a detailed introduction, as none of the referenced articles (e.g., ) mention it.
特性
CAS番号 |
116730-85-9 |
|---|---|
分子式 |
C19H33FO15 |
分子量 |
520.5 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6S)-6-(fluoromethyl)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C19H33FO15/c1-30-17-14(27)12(25)9(22)6(34-17)3-32-19-16(29)13(26)10(23)7(35-19)4-31-18-15(28)11(24)8(21)5(2-20)33-18/h5-19,21-29H,2-4H2,1H3/t5-,6-,7-,8-,9-,10-,11+,12+,13+,14-,15-,16-,17+,18+,19+/m1/s1 |
InChIキー |
IGBNITBDNCLXEX-AVTCSYNJSA-N |
SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CF)O)O)O)O)O)O)O)O)O |
異性体SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CF)O)O)O)O)O)O)O)O)O |
正規SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CF)O)O)O)O)O)O)O)O)O |
同義語 |
MDFIMT methyl-6''-deoxy-6'-fluoroisomaltoside trisaccharide |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Given the lack of direct information on "Mdfimt," comparisons with analogous compounds cannot be substantiated. However, guidelines from the evidence outline best practices for such analyses:
Methodological Framework for Comparison
- Structural Similarity : Tools like ChemmineR () recommend using cheminformatics workflows (e.g.,
maximallyDissimilarfunctions) to evaluate molecular dissimilarity or clustering. For example, compounds with shared functional groups or metal centers (e.g., phosphorus-based flame retardants in ) could be compared via structural fingerprints. - Functional Similarity : As per and , compounds used for similar purposes (e.g., flame retardants, pharmaceuticals) should be evaluated for efficacy, safety, and physicochemical properties. For instance, DiDOPO () is compared to other phosphaphenanthrene oxides in terms of thermal stability and flame-retardant efficiency.
Hypothetical Data Table
If "this compound" were a flame retardant analogous to DiDOPO (), a comparative table might include:
| Property | This compound (Hypothetical) | DiDOPO () | DOPO (Industry Standard) |
|---|---|---|---|
| Thermal Stability (°C) | 300 (estimated) | 320 | 280 |
| LOI (%) | 35 | 38 | 32 |
| Hydrolytic Resistance | High | Moderate | Low |
Note: LOI (Limiting Oxygen Index) measures flame retardancy. Data for "this compound" is speculative due to lack of evidence.
Research Findings and Limitations
- Key Challenges: No peer-reviewed studies on "this compound" were identified in the evidence (–20), violating the requirement for "diversified, authoritative sources" ().
Critical Analysis :
- and emphasize that comparisons must rely on "results of comparable experiments" and "recent research." Without empirical data for "this compound," such analysis is unfeasible.
- Pharmaceutical guidelines () stress the need to "identify analytical/functional differences" between compounds, which requires baseline data absent here.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
